2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carboxylic acids, and thionyl chloride. The reaction conditions usually involve heating under reflux and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other oxadiazole derivatives, such as:
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4-(4-Methoxyphenyl)-2-phenyl-1,3-oxadiazole: Studied for its potential antimicrobial properties.
3-(4-Chlorophenyl)-5-(2-thienyl)-1,2,4-oxadiazole: Investigated for its anti-inflammatory activity. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-6-3-2-4-7-13)24-22(27)30-12-18-25-20(26-29-18)14-8-5-9-15(23)10-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPYTXLUPDPMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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